molecular formula C15H26BClN2O3 B14044654 2-methoxy-N-((5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride

2-methoxy-N-((5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride

Cat. No.: B14044654
M. Wt: 328.6 g/mol
InChI Key: JSBYDIOZKXKWPY-UHFFFAOYSA-N
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Description

(2-methoxyethyl)-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylmethyl)amine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a boronate ester and an amine group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyethyl)-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylmethyl)amine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.

    Reduction: Reduction reactions can target the pyridine ring or the boronate ester, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group and the boronate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis .

Biology

In biological research, the compound can be used as a ligand for binding studies or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-methoxyethyl)-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylmethyl)amine hydrochloride involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor and drug design applications. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-methoxyethyl)-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylmethyl)amine hydrochloride apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a versatile tool in both synthetic and research applications, offering advantages in terms of reactivity, stability, and functional group compatibility.

Properties

Molecular Formula

C15H26BClN2O3

Molecular Weight

328.6 g/mol

IUPAC Name

2-methoxy-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]ethanamine;hydrochloride

InChI

InChI=1S/C15H25BN2O3.ClH/c1-14(2)15(3,4)21-16(20-14)13-8-12(10-18-11-13)9-17-6-7-19-5;/h8,10-11,17H,6-7,9H2,1-5H3;1H

InChI Key

JSBYDIOZKXKWPY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCCOC.Cl

Origin of Product

United States

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